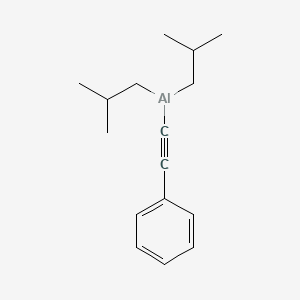
Silane, 2-butenyltrimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, 2-butenyltrimethyl-: is an organosilicon compound with the molecular formula C7H16Si . It is a derivative of silane, where one of the hydrogen atoms is replaced by a 2-butenyl group and three hydrogen atoms are replaced by methyl groups. This compound is known for its applications in various fields, including organic synthesis and materials science.
准备方法
Synthetic Routes and Reaction Conditions: Silane, 2-butenyltrimethyl- can be synthesized through the hydrosilylation reaction, where a silane compound reacts with an alkene in the presence of a catalyst. The reaction typically involves the use of platinum or rhodium catalysts under mild conditions. The general reaction is as follows:
HSi(CH3)3+CH2=CHCH2CH3→Si(CH3)3CH2CH=CHCH3
Industrial Production Methods: In industrial settings, the production of silane, 2-butenyltrimethyl- often involves continuous flow reactors to enhance reaction efficiency and yield. The use of micro-tubing reactors allows for better control over reaction conditions, leading to higher purity and consistency in the final product .
化学反应分析
Types of Reactions: Silane, 2-butenyltrimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The 2-butenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like halogens or acids can facilitate substitution reactions.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Reduced organic compounds.
Substitution: Substituted silanes with various functional groups
科学研究应用
Chemistry: Silane, 2-butenyltrimethyl- is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of new materials with unique properties.
Biology and Medicine: In biological research, this compound is used for surface modification of biomaterials to enhance biocompatibility. It is also explored for its potential in drug delivery systems.
Industry: In the industrial sector, silane, 2-butenyltrimethyl- is used in the production of coatings, adhesives, and sealants.
作用机制
The mechanism of action of silane, 2-butenyltrimethyl- involves its interaction with various molecular targets. The compound can form covalent bonds with organic and inorganic surfaces, enhancing adhesion and modifying surface properties. The presence of the 2-butenyl group allows for additional reactivity, making it a versatile compound in various chemical processes .
相似化合物的比较
- Silane, butyltrimethyl-
- Silane, vinyltrimethyl-
- Silane, allyltrimethyl-
Comparison: Silane, 2-butenyltrimethyl- is unique due to the presence of the 2-butenyl group, which provides additional reactivity compared to other similar compounds. This makes it more versatile in certain chemical reactions and applications. For example, the 2-butenyl group can undergo electrophilic substitution reactions more readily than the butyl or vinyl groups .
属性
CAS 编号 |
18292-28-9 |
|---|---|
分子式 |
C7H16Si |
分子量 |
128.29 g/mol |
IUPAC 名称 |
but-2-enyl(trimethyl)silane |
InChI |
InChI=1S/C7H16Si/c1-5-6-7-8(2,3)4/h5-6H,7H2,1-4H3 |
InChI 键 |
JARYEVBSCNFXFN-UHFFFAOYSA-N |
规范 SMILES |
CC=CC[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-Butane-1,4-diylbis[2-(diphenylmethylidene)-1-phenylhydrazine]](/img/structure/B14700137.png)



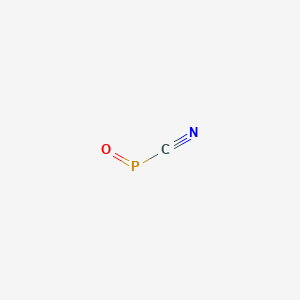


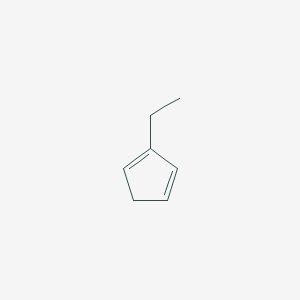

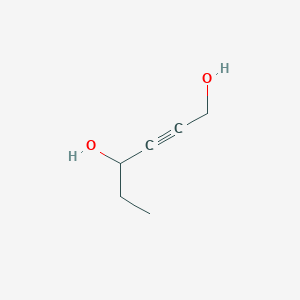
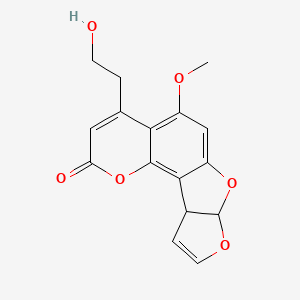
![Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14700230.png)
